molecular formula C11H9FN2O2S B6247180 N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide CAS No. 2188733-83-5

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide

Cat. No.: B6247180
CAS No.: 2188733-83-5
M. Wt: 252.27 g/mol
InChI Key: XZHGIKGVGULDJK-UHFFFAOYSA-N
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Description

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide is a synthetic organic compound with the molecular formula C11H9FN2O2S. This compound is characterized by the presence of a benzothiazole ring substituted with a fluoro and methoxy group, and an amide linkage to a propenamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiazole ring .

Scientific Research Applications

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chloro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
  • N-(6-bromo-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide
  • N-(6-fluoro-4-ethoxy-1,3-benzothiazol-2-yl)prop-2-enamide

Uniqueness

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide is unique due to the specific combination of fluoro and methoxy substituents on the benzothiazole ring, which may confer distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

2188733-83-5

Molecular Formula

C11H9FN2O2S

Molecular Weight

252.27 g/mol

IUPAC Name

N-(6-fluoro-4-methoxy-1,3-benzothiazol-2-yl)prop-2-enamide

InChI

InChI=1S/C11H9FN2O2S/c1-3-9(15)13-11-14-10-7(16-2)4-6(12)5-8(10)17-11/h3-5H,1H2,2H3,(H,13,14,15)

InChI Key

XZHGIKGVGULDJK-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=CC(=C1)F)SC(=N2)NC(=O)C=C

Purity

95

Origin of Product

United States

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